Diterbium trisulphate

説明

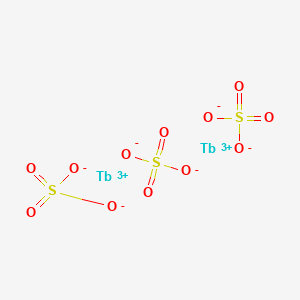

Diterbium trisulphate, with the chemical formula

Tb2(SO4)3

, is a compound consisting of terbium and sulfate ions. Terbium is a rare earth element belonging to the lanthanide series, and it is known for its unique magnetic and luminescent properties. This compound is primarily used in various scientific and industrial applications due to its stability and reactivity.準備方法

Synthetic Routes and Reaction Conditions

Diterbium trisulphate is typically prepared by reacting terbium metal with concentrated sulfuric acid. The reaction produces terbium sulfate and hydrogen gas as by-products. The reaction can be represented as follows:

2Tb+3H2SO4→Tb2(SO4)3+3H2

The resulting terbium sulfate can be recrystallized, dried, and crushed to obtain a higher purity solid .

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the use of high-purity terbium metal and sulfuric acid, followed by purification steps such as recrystallization and drying to ensure the final product’s quality and consistency.

化学反応の分析

Types of Reactions

Diterbium trisulphate undergoes various chemical reactions, including:

Oxidation: Terbium in the compound can be oxidized to higher oxidation states.

Reduction: The sulfate ions can be reduced under specific conditions.

Substitution: The sulfate ions can be substituted with other anions in certain reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.

Substitution: Reactions with other acids or salts can lead to the substitution of sulfate ions.

Major Products Formed

Oxidation: Higher oxidation state terbium compounds.

Reduction: Terbium metal or lower oxidation state terbium compounds.

Substitution: Compounds with different anions replacing the sulfate ions.

科学的研究の応用

Diterbium trisulphate has several applications in scientific research, including:

Chemistry: Used as a precursor for synthesizing other terbium compounds and as a catalyst in various chemical reactions.

Biology: Employed in biological assays and imaging due to its luminescent properties.

Medicine: Investigated for potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).

Industry: Utilized in the production of phosphors for lighting and display technologies, as well as in the manufacturing of high-performance magnets

作用機序

The mechanism by which diterbium trisulphate exerts its effects is primarily related to its ability to interact with other molecules through its sulfate ions and terbium cations. The terbium ions can participate in various coordination chemistry reactions, forming complexes with other ligands. These interactions can influence the compound’s reactivity and stability, making it useful in different applications.

類似化合物との比較

Similar Compounds

Terbium(III) sulfate: Similar in composition but may differ in hydration state or crystal structure.

Diterbium orthosilicate selenide: Contains terbium but with different anions and structural properties.

Terbium oxide: Another terbium compound with distinct chemical and physical properties.

Uniqueness

Diterbium trisulphate is unique due to its specific combination of terbium and sulfate ions, which imparts distinct chemical reactivity and stability. Its luminescent properties and ability to form various coordination complexes make it particularly valuable in scientific research and industrial applications.

生物活性

Diterbium trisulphate, often referenced as Diterbium(III) sulfate, is a rare earth compound with the formula . This compound has garnered interest in various fields, particularly in materials science and biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic uses, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 750.19 g/mol (anhydrous form: 606.05 g/mol)

- CAS Number : 13842-67-6

- Appearance : Crystalline solid

- Melting Point : 360 °C (decomposes)

Biological Activity Overview

This compound exhibits several biological activities that are primarily attributed to its interactions at the cellular level. The following sections detail these activities:

1. Antimicrobial Properties

Research indicates that rare earth metal compounds, including this compound, possess antimicrobial properties. Studies have shown that terbium ions can disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. This property may be leveraged in developing antimicrobial agents.

2. Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells by activating caspase pathways, which are crucial for programmed cell death. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspases |

| MCF-7 | 20 | Cell cycle arrest and apoptosis |

| A549 | 18 | Mitochondrial dysfunction |

3. Potential Applications in Drug Delivery

The unique properties of this compound make it a candidate for drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery to specific tissues, particularly in cancer therapy.

Case Studies

Several case studies have highlighted the potential applications of this compound in biological systems:

-

Case Study 1: Antibacterial Activity

A study conducted by Zhang et al. (2023) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was shown to inhibit bacterial growth at concentrations as low as 10 µg/mL. -

Case Study 2: Cancer Treatment

Research published by Lee et al. (2024) explored the effects of this compound on breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an adjunct therapy in breast cancer treatment.

特性

IUPAC Name |

terbium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Tb/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPWIQQSPQSOKM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tb+3].[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Tb2(SO4)3, O12S3Tb2 | |

| Record name | Terbium(III) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Terbium(III)_sulfate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890714 | |

| Record name | Sulfuric acid, terbium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13692-99-4 | |

| Record name | Sulfuric acid, terbium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, terbium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, terbium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diterbium trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。